(E)-3-(2-cyano-3-methoxy-3-oxoprop-1-en-1-yl)phenyl 2-bromobenzoate
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Overview
Description
(E)-3-(2-cyano-3-methoxy-3-oxoprop-1-en-1-yl)phenyl 2-bromobenzoate is a complex organic compound characterized by its unique structure, which includes a cyano group, a methoxy group, and a bromobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-cyano-3-methoxy-3-oxoprop-1-en-1-yl)phenyl 2-bromobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the enone intermediate: This step involves the reaction of a suitable aldehyde with a cyanoacetic ester in the presence of a base to form the enone intermediate.
Methoxylation: The enone intermediate is then treated with methanol in the presence of an acid catalyst to introduce the methoxy group.
Bromination: The final step involves the esterification of the methoxylated enone with 2-bromobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-cyano-3-methoxy-3-oxoprop-1-en-1-yl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom in the benzoate ester can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
(E)-3-(2-cyano-3-methoxy-3-oxoprop-1-en-1-yl)phenyl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(2-cyano-3-methoxy-3-oxoprop-1-en-1-yl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can enhance the compound’s solubility and reactivity. The bromobenzoate ester moiety can undergo hydrolysis to release the active phenyl compound, which can then interact with biological targets or participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups.
Benzene derivatives: Compounds like benzene, toluene, ethylbenzene, and xylene share the aromatic ring structure but have different substituents.
Uniqueness
(E)-3-(2-cyano-3-methoxy-3-oxoprop-1-en-1-yl)phenyl 2-bromobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyano, methoxy, and bromobenzoate ester groups allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
[3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO4/c1-23-17(21)13(11-20)9-12-5-4-6-14(10-12)24-18(22)15-7-2-3-8-16(15)19/h2-10H,1H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNGENVIHRIORI-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2Br)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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